molecular formula C18H22O6 B1606498 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy- CAS No. 56772-00-0

1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-

Cat. No. B1606498
CAS RN: 56772-00-0
M. Wt: 334.4 g/mol
InChI Key: RKBIBGCWOVKDQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of the biphenyl core with six methoxy groups attached to it1.


Chemical Reactions
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. Methoxy groups can participate in a variety of reactions, including condensation reactions and nucleophilic substitutions1.


Scientific Research Applications

Strain and Hindered Aryl-Aryl Bonds

A study on 18,18'-Dihexyl[9,9']biphenanthro[9,10-b]triphenylene, a compound related to 1,1'-Biphenyl derivatives, focused on the construction and consequences of a highly strained and hindered aryl-aryl single bond. The research highlighted the synthesis, structural peculiarities, and dynamic processes of the compound, indicating the potential applications in understanding molecular mechanics and designing materials with specific mechanical properties (Hilton et al., 2008).

Functionalized Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

Another study involved the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids, exploring their spectroscopic characterizations and quantum chemical insights. This research contributes to the field by offering insights into the photophysical properties and potential applications in materials science and organic electronics (Khalid et al., 2020).

Surface Covalent Organic Frameworks

Research on the formation of surface covalent organic frameworks (COFs) based on polyester condensation involving benzene derivatives highlighted the potential for creating novel COFs with specific applications in catalysis, sensing, and materials science (Marele et al., 2012).

Reactivity of Cyclohexane Diyl Cation Radicals

A study on 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radicals demonstrated divergent reactivity depending on the electron-transfer conditions, offering valuable information for the development of new synthetic routes and understanding the reactivity of complex organic molecules (Ikeda et al., 2001).

Side Chain Engineering in Organic Solar Cells

Research on the side chain engineering of quinoxaline-based small molecular nonfullerene acceptors for organic solar cells, particularly those based on Poly(3-hexylthiophene) (P3HT), revealed significant implications for improving the power conversion efficiency of organic solar cells and understanding the structure-property relationships (Xiao et al., 2019).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with 1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- would depend on factors such as its reactivity, toxicity, and handling procedures1.


Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis1.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and specific analysis, more information or experimental data would be needed.


properties

IUPAC Name

1,2,3-trimethoxy-5-(3,4,5-trimethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-19-13-7-11(8-14(20-2)17(13)23-5)12-9-15(21-3)18(24-6)16(10-12)22-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBIBGCWOVKDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348121
Record name 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-

CAS RN

56772-00-0
Record name 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5,5'-HEXAMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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